molecular formula C14H16BrNO2 B3182729 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime CAS No. 1202859-55-9

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime

Cat. No.: B3182729
CAS No.: 1202859-55-9
M. Wt: 310.19 g/mol
InChI Key: ILCBXSZIOHOIGO-DTQAZKPQSA-N
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Description

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime is a chemical compound with the molecular formula C14H16BrNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime typically involves the following steps:

    Formation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: This intermediate can be synthesized by bromination of 3,4-dihydro-2H-benzo[b]oxepin-5-one using bromine in an appropriate solvent.

    Oxime Formation: The oxime derivative is formed by reacting the ketone group of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: The parent compound without the oxime and cyclobutyl groups.

    7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: A structurally related compound with a nitrogen atom in the ring.

    6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with different substituents.

Uniqueness

The uniqueness of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime lies in its specific structural features, such as the oxime and cyclobutyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-7-bromo-N-cyclobutyloxy-3,4-dihydro-2H-1-benzoxepin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-10-6-7-14-12(9-10)13(5-2-8-17-14)16-18-11-3-1-4-11/h6-7,9,11H,1-5,8H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCBXSZIOHOIGO-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)ON=C2CCCOC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)O/N=C/2\CCCOC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703946
Record name (5E)-7-Bromo-N-(cyclobutyloxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202859-55-9
Record name (5E)-7-Bromo-N-(cyclobutyloxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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